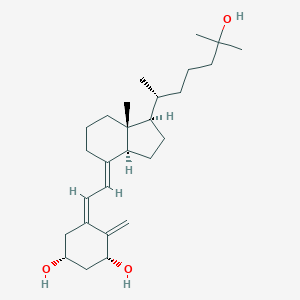

1beta-Calcitriol

准备方法

合成路线和反应条件: 钙三醇杂质 B 的合成涉及维生素 D3 衍生物的羟基化。该过程通常包括使用特定催化剂和控制的反应条件以确保形成所需的羟基化产物。

工业生产方法: 钙三醇杂质 B 的工业生产可能涉及使用固体脂质纳米粒子进行包封。该方法增强了该化合物的稳定性和生物利用度。 制备过程包括在控制的温度和压力条件下将活性成分与脂质基质混合 .

化学反应分析

反应类型: 钙三醇杂质 B 经历各种化学反应,包括:

氧化: 该化合物中存在的羟基可以被氧化形成酮或醛。

还原: 该化合物可以被还原形成氧化程度较低的衍生物。

取代: 羟基可以在特定条件下被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 氯化亚砜和三溴化磷等试剂用于取代反应。

主要形成的产物: 从这些反应中形成的主要产物包括钙三醇杂质 B 的各种羟基化和脱羟基衍生物 .

科学研究应用

Immunomodulatory Effects

Case Studies and Research Findings:

- Vaginal Epithelial Cells: A study evaluated the immunomodulatory effects of calcitriol on human vaginal epithelial cells. Results indicated that calcitriol enhances the immune response, suggesting potential applications in treating vaginal infections or conditions associated with immune dysregulation .

- Podocyte Function in Nephrotic Syndrome: Research assessed the impact of calcitriol on podocyte function, particularly in minimal change disease, a common cause of nephrotic syndrome. The study demonstrated that calcitriol could improve podocyte-related proteins' expression and function, indicating its therapeutic potential in kidney diseases .

- Diabetic Nephropathy: In a diabetic nephropathy rat model, calcitriol treatment led to improved kidney function and reduced albuminuria. This highlights its role in managing diabetic complications and preserving renal health .

Anti-inflammatory Properties

Research Insights:

- Nonrenal Production of Calcitriol: A recent investigation using mass spectrometry imaging revealed that nonrenal tissues can produce calcitriol following vitamin D supplementation. This finding suggests that calcitriol may exert anti-inflammatory effects outside the kidney, potentially benefiting conditions characterized by chronic inflammation .

- Mechanisms of Action: The immunomodulatory properties of calcitriol have been linked to its ability to regulate cytokine production and enhance T cell responses. These mechanisms are crucial for developing treatments for autoimmune diseases and inflammatory disorders .

Clinical Applications

Therapeutic Uses:

- Bone Health: Calcitriol is widely used to treat conditions like osteoporosis and rickets by enhancing calcium absorption and bone mineralization.

- Autoimmune Diseases: Given its immunomodulatory effects, 1beta-Calcitriol shows promise in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis by modulating immune responses.

- Cancer Research: Some studies suggest that calcitriol may inhibit cancer cell proliferation and induce apoptosis in certain cancer types, indicating potential as an adjunct therapy in oncology .

Data Table: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Immunomodulation | Enhanced immune response in vaginal epithelial cells | Potential treatment for infections |

| Podocyte Function | Improved expression of slit diaphragm proteins | Therapeutic potential in nephrotic syndrome |

| Diabetic Nephropathy | Reduced albuminuria and improved kidney function | Management of diabetic complications |

| Nonrenal Production | Detection of calcitriol production outside kidneys | Anti-inflammatory benefits |

作用机制

钙三醇杂质 B 的作用机制涉及其与维生素 D 受体的相互作用。结合受体后,它调节参与钙和磷体内平衡的基因的转录。 这种相互作用影响各种细胞过程,包括细胞增殖、分化和凋亡 .

类似化合物:

钙三醇: 维生素 D3 的活性形式,以其在钙和磷调节中的作用而闻名。

骨化二醇: 钙三醇的直接前体,具有类似但效力较低的作用。

帕立骨化醇: 钙三醇的合成类似物,用于治疗继发性甲状旁腺功能亢进症。

独特之处: 钙三醇杂质 B 因其特定的羟基化模式而独一无二,这使其与其他维生素 D3 衍生物区分开来。 这种独特的结构使其能够与维生素 D 受体以不同的方式相互作用,从而导致不同的生物学效应 .

相似化合物的比较

Calcitriol: The active form of vitamin D3, known for its role in calcium and phosphate regulation.

Calcifediol: The immediate precursor of Calcitriol, with similar but less potent effects.

Paricalcitol: A synthetic analog of Calcitriol used in the treatment of secondary hyperparathyroidism.

Uniqueness: Impurity B of Calcitriol is unique due to its specific hydroxylation pattern, which distinguishes it from other vitamin D3 derivatives. This unique structure allows it to interact differently with the vitamin D receptor, leading to distinct biological effects .

生物活性

1beta-Calcitriol, a potent active form of vitamin D3, has garnered significant attention for its diverse biological activities beyond calcium and phosphate metabolism. This article delves into its mechanisms of action, therapeutic potential, and implications in various health conditions, supported by case studies and research findings.

This compound exerts its effects primarily through the vitamin D receptor (VDR), which is expressed in various tissues including immune cells, bone, and cancer cells. Upon binding to VDR, calcitriol regulates gene expression involved in cellular proliferation, differentiation, and apoptosis.

Key Mechanisms:

- Gene Regulation : this compound modulates the expression of genes involved in calcium homeostasis and immune response. It enhances the synthesis of antimicrobial peptides such as cathelicidin and β2-defensin, crucial for innate immunity .

- Cell Proliferation and Apoptosis : Research shows that calcitriol inhibits the proliferation of several cancer cell lines (e.g., melanoma, breast cancer) and induces apoptosis through pathways involving caspases .

Cancer Treatment

This compound has shown promise in cancer therapy. A study demonstrated that it inhibited melanoma cell proliferation with an IC50 of 0.24 μM and induced apoptosis-related proteins . Another study indicated that calcitriol combined with TNF-α significantly enhanced antiproliferative effects in triple-negative breast cancer cells .

Bone Health

In postmenopausal osteoporosis (OP), calcitriol combined with bisphosphonates demonstrated a higher effective rate (96.05%) compared to controls (84.21%), significantly improving bone mineral density and reducing pain .

Case Studies

- Familial Hypoparathyroidism : A 33-year-old male treated with calcitriol for symptomatic hypocalcemia showed inadequate control initially. After adjusting his treatment regimen, including intravenous immunoglobulin therapy, his quality of life improved significantly .

- Sepsis Management : A randomized control trial evaluated the efficacy of intramuscular calcitriol in sepsis patients. Results indicated a positive impact on patient outcomes as measured by APACHE II scores .

Table 1: Summary of Key Studies on this compound

属性

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-PEJFXWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66791-71-7 | |

| Record name | 1-Epicalcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1.BETA.-CALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。